2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(19-5-3-2-4-6-19)24-22(26)20(16-23)15-18-7-9-21(10-8-18)25-11-13-27-14-12-25/h2-10,15,17H,11-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSMTDZGBUCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is synthesized by a chemical method and its structure is confirmed by 1h nmr and 13c nmr spectrum.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature was maintained at 20°C during the cyclic voltammetry of the dye.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of α-cyanoacrylamides with modular substitutions. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic Effects: The morpholin-4-yl group in the target compound provides moderate electron-donating effects, stabilizing the acrylamide’s conjugated system, whereas the dimethylamino group in offers stronger electron donation, increasing reactivity but reducing oxidative stability . The 3-nitro substituent in introduces electron-withdrawing effects, enhancing electrophilicity at the β-carbon, which is critical for covalent binding to cysteine residues in kinases .
Solubility and Pharmacokinetics :
- The morpholine-containing derivative exhibits superior aqueous solubility (logP ≈ 2.1) compared to the benzyloxy-methoxy analog (logP ≈ 3.8) .
- The thiazol-2-yl substituent in improves membrane permeability but may increase hepatic clearance due to sulfur metabolism .
Biological Activity: The target compound’s N-(1-phenylethyl) group enhances binding affinity for hydrophobic kinase pockets (e.g., EGFR), while the thiazolyl analog in shows broader selectivity across tyrosine kinases . The dimethylamino variant demonstrated 30% lower IC₅₀ in vitro against VEGFR-2 compared to the morpholine derivative, likely due to stronger hydrogen bonding .
Q & A
Q. What are the recommended synthetic routes for preparing 2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a condensation reaction between an appropriately substituted cyanoacetamide derivative and a morpholin-4-ylphenyl aldehyde. Key steps include:
- Step 1 : Preparation of the morpholin-4-ylphenyl aldehyde through nucleophilic aromatic substitution (e.g., using morpholine and 4-fluorobenzaldehyde under basic conditions).
- Step 2 : Condensation with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated enamide backbone.
- Critical Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature : Optimal at 80–100°C to balance reaction speed and side-product formation.
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) may improve regioselectivity .
- Yield Optimization : Monitor via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the stereochemistry (E/Z configuration) of the prop-2-enamide moiety confirmed experimentally?
- Methodological Answer : The E-configuration is confirmed via:
- ¹H NMR : Coupling constants () between the α and β protons (typically 12–16 Hz for trans configuration).
- X-ray Crystallography : Resolve double-bond geometry using SHELX or WinGX/ORTEP software .
- UV-Vis Spectroscopy : Conjugated enamide systems show λₘₐₓ ~300–350 nm, with bathochromic shifts in polar solvents .
Q. What are the primary biological screening assays for this compound, and how are false positives minimized?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays.
- Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) analogs to quantify intracellular accumulation.
- False-Positive Mitigation :
- Include controls for aggregation (e.g., 0.01% Triton X-100).
- Validate hits with orthogonal assays (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP-binding pockets. Focus on interactions with:
- Morpholine Oxygen : Hydrogen bonding to hinge-region residues (e.g., Glu883 in PI3Kγ).
- Cyano Group : Electrophilic interactions with catalytic lysine (e.g., Lys833 in mTOR).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of predicted poses. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What experimental strategies resolve contradictions in crystallographic data (e.g., disorder in the morpholinyl group)?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement in SHELXL :
- Apply ISOR and DELU restraints to manage anisotropic displacement parameters.
- Use PART instructions to model disordered morpholinyl conformers.
- Validation : Check via R₁/Rw₁ convergence and ADDSYM in PLATON to detect missed symmetry .
Q. How do solvent effects and protonation states influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Solvent Screening : Compare reaction rates in DMSO (aprotic, stabilizes enolate intermediates) vs. MeOH (protic, promotes proton transfer).
- pKa Determination : Use UV-Vis titrations to measure the acidity of the enamide NH (predicted pKa ~8–10).
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-limiting steps in nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
